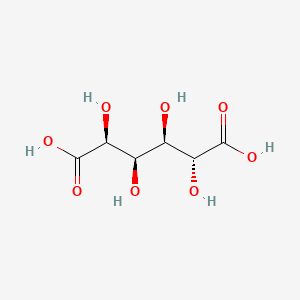

L-glucaric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-glucaric acid is the L-enantiomer of glucaric acid. It is an enantiomer of a D-glucaric acid.

Wissenschaftliche Forschungsanwendungen

Biodegradable and Biocompatible Chemical Manufacturing

L-Glucaric acid (GlucA) holds significant potential in manufacturing biodegradable and biocompatible chemicals, especially in plastics, detergents, and drugs. A novel framework for cell-free enzymatic production of GlucA from glucose-1-phosphate shows promising productivity, overcoming limitations of cell-free biocatalysis, such as high enzyme costs and cofactor consumption (Petroll et al., 2019).

Production via Aerobic Oxidation of Glucose

GlucA can be efficiently produced via aerobic oxidation of glucose in water, using a commercial Pt/C catalyst. This process achieves a maximum glucaric acid yield of 74%, the highest reported to date. The catalyst remains stable and effective after multiple cycles, making it a sustainable production method (Lee et al., 2016).

Food and Medical Industry Applications

Glucaric acid, derived from glucose, is increasingly demanded in the food manufacturing sector. It also has therapeutic uses, such as hormone regulation, immune function enhancement, and cancer risk reduction. Current production methods mainly involve chemical oxidation, with research into microbial synthesis still in early stages (Qiu et al., 2015).

Sustainable Production from Biomass

Glucaric acid's application extends to food additives, corrosion inhibitors, deicing, detergents, and as a potential material for adipic acid production (key in nylon-66 manufacturing). Techno-economic analysis of glucaric acid production from corn stover biomass through glucose oxidation reveals the economic viability of this process. Heterogeneous catalytic oxidation with air and homogeneous glucose oxidation using nitric acid are two viable production routes, with the former showing a lower environmental impact (Thaore et al., 2020).

Improvement in Production Efficiency

Efforts to improve D-glucaric acid production have been made, for example, by increasing the stability and transport efficiency of myo-inositol oxygenase (MIOX) in E. coli. This resulted in significantly enhanced production levels of D-glucaric acid, demonstrating the potential for efficient biopolymer production and cancer treatment applications (Shiue & Prather, 2013).

Microbial Cell Factories for Glucaric Acid Biosynthesis

Model microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered for glucaric acid production. Recent efforts show that Pichia pastoris can also be engineered for high-value glucaric acid production, suggesting its potential for wider industrial applications (Kang & Gong, 2016).

Eigenschaften

Molekularformel |

C6H10O8 |

|---|---|

Molekulargewicht |

210.14 g/mol |

IUPAC-Name |

(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m1/s1 |

InChI-Schlüssel |

DSLZVSRJTYRBFB-AJSXGEPRSA-N |

Isomerische SMILES |

[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Kanonische SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)

![3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)

![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)